Cas no 379728-22-0 (4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid)

4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 379728-22-0
- (4Z)-4-[(4-methylphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid
- 4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylicacid
- EN300-00847
- Z46035795
- 4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
- 9-Acridinecarboxylic acid, 1,2,3,4-tetrahydro-4-[(4-methylphenyl)methylene]-
- 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid
-
- インチ: 1S/C22H19NO2/c1-14-9-11-15(12-10-14)13-16-5-4-7-18-20(22(24)25)17-6-2-3-8-19(17)23-21(16)18/h2-3,6,8-13H,4-5,7H2,1H3,(H,24,25)/b16-13-
- InChIKey: FCHQVXKDDJPZPV-SSZFMOIBSA-N
- SMILES: OC(C1C2C=CC=CC=2N=C2/C(=C\C3C=CC(C)=CC=3)/CCCC2=1)=O
計算された属性
- 精确分子量: 329.141578849g/mol
- 同位素质量: 329.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 25
- 回転可能化学結合数: 2
- 複雑さ: 520
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 4.8
- トポロジー分子極性表面積: 50.2Ų
じっけんとくせい
- 密度みつど: 1.265±0.06 g/cm3(Predicted)
- Boiling Point: 535.6±50.0 °C(Predicted)
- 酸度系数(pKa): 1.04±0.20(Predicted)
4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-00847-0.05g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95.0% | 0.05g |
$42.0 | 2025-02-19 | |
Enamine | EN300-00847-0.25g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95.0% | 0.25g |
$92.0 | 2025-02-19 | |
Enamine | EN300-00847-1.0g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95.0% | 1.0g |
$256.0 | 2025-02-19 | |
Enamine | EN300-00847-5.0g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95.0% | 5.0g |
$743.0 | 2025-02-19 | |
Enamine | EN003-7170-0.1g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95% | 0.1g |
$66.0 | 2023-10-28 | |
Enamine | EN003-7170-2.5g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95% | 2.5g |
$503.0 | 2023-10-28 | |
Enamine | EN003-7170-1g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95% | 1g |
$256.0 | 2023-10-28 | |
Enamine | EN003-7170-10g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95% | 10g |
$1101.0 | 2023-10-28 | |
1PlusChem | 1P019H7G-10g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95% | 10g |
$1423.00 | 2024-05-03 | |
Enamine | EN003-7170-0.05g |
4-[(4-methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
379728-22-0 | 95% | 0.05g |
$42.0 | 2023-10-28 |
4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acidに関する追加情報
4-(4-Methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 379728-22-0): A Comprehensive Overview
4-(4-Methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 379728-22-0) is a unique and promising compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and recent research advancements of this compound.
The molecular structure of 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid is characterized by a tetrahydroacridine core with a substituted methylidene group and a carboxylic acid moiety. The tetrahydroacridine scaffold is a well-known privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the carboxylic acid group adds polarity and enhances the compound's solubility and bioavailability. The methylidene group attached to the 4-methylphenyl ring introduces additional steric and electronic effects that can influence the compound's biological activity.
The synthesis of 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step reactions. One common approach is to start with the acridine nucleus and functionalize it through selective substitution reactions. For instance, the carboxylic acid group can be introduced via esterification or amidation reactions, followed by hydrolysis to obtain the desired carboxylic acid. The methylidene group can be added through a Wittig reaction or a similar methodology. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, such as using catalysts or microwave-assisted reactions.
In terms of biological activities, 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid has shown promising results in various assays. One of its key properties is its ability to inhibit specific enzymes involved in disease pathways. For example, studies have demonstrated that this compound can effectively inhibit cholinesterase enzymes, which are implicated in neurodegenerative disorders such as Alzheimer's disease. Additionally, it has been shown to exhibit antiproliferative effects on cancer cells by interfering with cell cycle progression and inducing apoptosis.
Recent research has also explored the potential of 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid as an antiviral agent. Studies have indicated that this compound can inhibit viral replication by targeting specific viral proteins or host cell factors essential for viral infection. This property makes it a potential candidate for the development of antiviral therapies against emerging viral threats.
The pharmacokinetic properties of 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid have also been investigated to assess its suitability for therapeutic applications. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high solubility and stability contribute to its bioavailability and make it an attractive candidate for further preclinical and clinical studies.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid in various disease models. Preliminary results from these trials have been encouraging, with the compound demonstrating significant therapeutic potential without major adverse effects. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
In conclusion, 4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS No. 379728-22-0) is a multifunctional compound with a wide range of biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for drug development in various fields of medicine. Ongoing research continues to uncover new applications and optimize its use in treating diseases such as neurodegenerative disorders and cancer.
379728-22-0 (4-(4-methylphenyl)methylidene-1,2,3,4-tetrahydroacridine-9-carboxylic acid) Related Products
- 915924-30-0((2E)-3-2-(Methylthio)pyrimidin-5-ylacrylic Acid)
- 476323-53-2(3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide)
- 62893-19-0(Cefoperazone)
- 2171804-95-6(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)
- 497060-63-6(2-(4-Chloro-2-methylphenoxy)(3-pyridyl) 4-(2-methoxyphenyl)piperazinyl ketone)
- 1178024-01-5(3-amino-1-methyl-1H-pyrazole-4-sulfonamide)
- 1382786-22-2(2-Bromo-3,6-difluoropyridine)
- 2228135-03-1(3-(2-bromo-6-hydroxyphenyl)-2,2-difluoropropanoic acid)
- 380346-04-3(1-{4-(4-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)aminophenyl}ethan-1-one)
- 1805246-25-6(5-Bromo-4-(difluoromethyl)-2-methoxypyridine-3-methanol)




